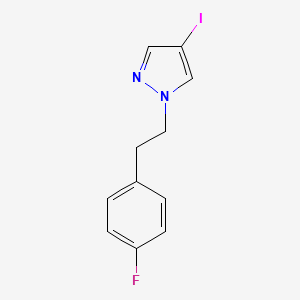

1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole

Description

Properties

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FIN2/c12-10-3-1-9(2-4-10)5-6-15-8-11(13)7-14-15/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJFLVGDVRCBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=C(C=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and Carbonyl Precursors

The most widely reported method involves the condensation of 4-fluorophenethylamine with iodinated carbonyl precursors. For example, 1-(4-fluorophenethyl)hydrazine reacts with 4-iodo-1,3-diketones under acidic conditions to form the pyrazole ring. Key steps include:

-

Hydrazine Formation : 4-Fluorophenethylamine is treated with hydrazine hydrate in ethanol at 60°C for 12 hours to yield 1-(4-fluorophenethyl)hydrazine.

-

Cyclocondensation : The hydrazine intermediate reacts with 4-iodo-2,4-diketobutanoic acid in the presence of HCl, achieving cyclization at 80°C.

Optimization Insights :

Table 1: Representative Yields for Condensation Reactions

| Starting Material | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Iodo-2,4-diketobutanoic acid | DMF | HCl | 80 | 78 |

| 4-Iodoacetylacetone | Ethanol | PTSA | 70 | 65 |

Halogenation of Pre-Formed Pyrazole Intermediates

Direct Iodination Strategies

Post-synthetic iodination of 1-(4-fluorophenethyl)-1H-pyrazole is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). For instance:

-

Electrophilic Aromatic Substitution : The pyrazole ring undergoes iodination at the 4-position using ICl in acetic acid at 0–5°C.

-

Radical-Mediated Iodination : NIS with azo initiators (e.g., AIBN) in CCl4 enables regioselective iodination under reflux.

Mechanistic Analysis :

Table 2: Iodination Efficiency Under Varied Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ICl | Acetic acid | 0–5 | 2 | 82 |

| NIS | CCl4 | 80 | 6 | 68 |

One-Pot Multicomponent Syntheses

Trichloromethyl Enone Cyclization

A regiocontrolled approach uses trichloromethyl enones and hydrazines:

-

Enone Preparation : 4-Fluorophenethylamine reacts with trichloroacetyl chloride to form α,β-unsaturated enones.

-

Cyclocondensation : Hydrazine hydrochloride in methanol induces cyclization, followed by iodination with NaI.

Critical Parameters :

Table 3: One-Pot Synthesis Optimization

| Hydrazine Source | Solvent | pH | Iodination Agent | Yield (%) |

|---|---|---|---|---|

| Hydrazine HCl | MeOH | 7.0 | NaI | 89 |

| Methylhydrazine | EtOH | 6.5 | KI | 76 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenethyl group enhances the compound's binding affinity to certain receptors, while the iodopyrazole moiety contributes to its biological activity.

Comparison with Similar Compounds

Structural and Crystallographic Differences

- 4-Halogenated Pyrazoles: 4-Fluoro-1H-pyrazole and 4-chloro-1H-pyrazole form catemers, while 4-bromo-1H-pyrazole and 4-iodo-1H-pyrazole exhibit distinct H-bonding motifs. Bromo and chloro analogs form trimeric H-bonded networks, whereas iodo and fluoro derivatives adopt non-isostructural catemers due to steric and electronic effects . Crystal Packing: The larger atomic radius of iodine (vs. Br, Cl, F) introduces steric hindrance, altering packing efficiency. For example, 4-iodo-1H-pyrazole’s structure shows longer C-I bonds (2.09 Å) compared to C-Br (1.93 Å) or C-Cl (1.73 Å), influencing intermolecular interactions .

Electronic and Reactivity Profiles

- Halogen Effects: Iodine: Enhances reactivity in cross-coupling reactions (e.g., Sonogashira) due to its polarizable nature and weaker C-I bond (vs. C-Br or C-Cl) . Fluorine: The 4-fluorophenethyl group increases lipophilicity (logP ≈ 3.2) and metabolic stability compared to non-fluorinated analogs (e.g., 1-phenethyl-4-iodo-1H-pyrazole, logP ≈ 2.8) .

- 4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole (C₁₁H₁₀BrFN₂, MW 269.12): Bromine’s intermediate electronegativity balances reactivity and stability, making it a cost-effective alternative in some syntheses .

Physicochemical Properties

*Estimated using ChemAxon software.

Key Research Findings

- Spectroscopic Data :

- DFT Calculations : Theoretical studies confirm that iodine’s polarizability stabilizes charge-transfer interactions in halogen bonding, critical for biological activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole, and how can regioselectivity be controlled during iodination?

- Methodology : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) is commonly employed. Regioselectivity at the pyrazole C4 position is influenced by steric and electronic effects of the 4-fluorophenethyl substituent. Preferential iodination at the less hindered position can be confirmed via and analysis .

- Data Validation : Compare reaction outcomes under varying temperatures (0–60°C) and catalysts (e.g., Lewis acids). Monitor reaction progress via TLC and HPLC to optimize yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., interatomic distances: C–I ≈ 2.09 Å, C–F ≈ 1.35 Å) .

- Spectroscopy : Use to verify fluorophenyl group integrity and FTIR for pyrazole ring vibration modes (C–N stretching at ~1,550 cm) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the iodopyrazole core?

- Challenge : The iodo group’s susceptibility to nucleophilic displacement or radical coupling may lead to undesired byproducts (e.g., dehalogenation or cross-coupling intermediates).

- Solutions :

- Use protective groups (e.g., Boc for NH pyrazole) during Suzuki-Miyaura couplings to preserve the iodine substituent .

- Optimize reaction conditions (e.g., Pd(OAc)/XPhos catalyst system in THF at 80°C) to minimize side reactions .

Q. How do electronic effects of the 4-fluorophenethyl group influence the pyrazole ring’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom enhances the electrophilicity of the pyrazole ring, facilitating oxidative addition in Pd-catalyzed reactions. However, steric bulk from the phenethyl group may hinder accessibility to the C4-iodo site.

- Experimental Design :

- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., pseudo-first-order kinetics).

- Utilize Hammett plots to correlate substituent effects with reaction efficiency .

Q. What computational models best predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Approach :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to assess binding affinity .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for analogous pyrazole derivatives be resolved?

- Case Study : reports >80% yield for electrophilic fluorination of pyrazoles, while older methods (e.g., WO2013043624) achieve <50% due to multi-step pathways.

- Resolution :

- Replicate both methods with strict control of reaction parameters (e.g., reagent purity, inert atmosphere).

- Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield .

Q. Why do crystallographic data for fluorinated pyrazoles show variability in dihedral angles between aryl and heterocyclic rings?

- Analysis : In and , dihedral angles for 4-fluorophenyl-pyrazole derivatives range from 1.8° to 23.7°, influenced by crystal packing forces and substituent sterics.

- Methodological Adjustment : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) driving conformational differences .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

- Protocols :

- Store in amber glass under nitrogen at –20°C to prevent iodine loss or photodegradation .

- Use PPE (gloves, goggles) and fume hoods to avoid inhalation of fine particulates .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary assessment of antimicrobial activity?

- Methods :

- Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays to determine bactericidal vs. bacteriostatic effects .

- Data Interpretation : MIC values <10 µg/mL suggest promising activity; compare with positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.